3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a thiazolidine ring, a pyrrolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiazolidine ring One common method involves the cyclization of a suitable precursor under acidic or basic conditions The pyrrolidine ring can be introduced through a subsequent reaction, often involving a nucleophilic substitution or addition reaction
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the benzonitrile group can influence its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
- 2,4-thiazolidinedione
- (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Uniqueness
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile is unique due to its combination of a thiazolidine ring, a pyrrolidine ring, and a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-7-10-2-1-3-11(6-10)14(20)17-5-4-12(8-17)18-13(19)9-22-15(18)21/h1-3,6,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEPYEZMXZPLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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